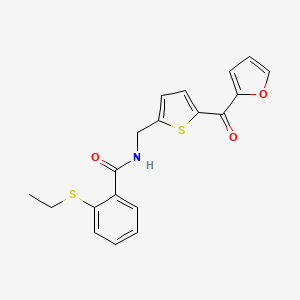

2-(ethylthio)-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)benzamide

Description

2-(Ethylthio)-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)benzamide is a benzamide derivative featuring a thiophene ring substituted with a furan-2-carbonyl group at the 5-position and an ethylthio moiety at the 2-position of the benzamide core. The compound’s structure integrates multiple heterocyclic systems (thiophene, furan) and sulfur-containing groups, which are common in bioactive molecules targeting viral, parasitic, or oncological pathways . Its design likely aims to optimize electronic, steric, and solubility properties for enhanced target binding and pharmacokinetics.

Properties

IUPAC Name |

2-ethylsulfanyl-N-[[5-(furan-2-carbonyl)thiophen-2-yl]methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO3S2/c1-2-24-16-8-4-3-6-14(16)19(22)20-12-13-9-10-17(25-13)18(21)15-7-5-11-23-15/h3-11H,2,12H2,1H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZKSRTFXTKUVGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC=CC=C1C(=O)NCC2=CC=C(S2)C(=O)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(ethylthio)-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Benzamide Core: The benzamide core can be synthesized by reacting benzoyl chloride with an appropriate amine under basic conditions.

Introduction of the Ethylthio Group: The ethylthio group can be introduced via a nucleophilic substitution reaction using ethylthiol and a suitable leaving group on the benzamide core.

Attachment of the Furan-2-carbonyl-thiophen-2-yl Group: This step involves the coupling of furan-2-carbonyl chloride with thiophene-2-ylmethylamine, followed by the attachment to the benzamide core through an amide bond formation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include:

Catalysis: Using catalysts to enhance reaction rates and selectivity.

Purification: Employing techniques such as recrystallization, chromatography, and distillation to purify the final product.

Scalability: Ensuring the reactions are scalable for large-scale production while maintaining safety and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-(ethylthio)-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)benzamide can undergo various chemical reactions, including:

Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The furan and thiophene rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Halogenating agents or nucleophiles like sodium hydride can be used for substitution reactions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted furan or thiophene derivatives.

Scientific Research Applications

Medicinal Chemistry: It may serve as a lead compound for developing new pharmaceuticals due to its unique structural features.

Materials Science: The compound could be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Biological Research: It may be used as a probe or ligand in biochemical studies to investigate molecular interactions and pathways.

Mechanism of Action

The mechanism of action of 2-(ethylthio)-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)benzamide would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would be identified through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Thiophene/Thiazole-Containing Benzamides

- Compound 446 (Wang et al.): A methylthio-substituted 1,3,4-oxadiazole benzamide derivative (N-((5-(methylthio)-1,3,4-oxadiazol-2-yl)methyl)-2-nitro benzamide) exhibited potent antiviral activity, surpassing the reference standard NNM. The methylthio group at the oxadiazole ring likely enhances lipophilicity, improving membrane permeability. In contrast, the target compound’s ethylthio group may offer greater metabolic stability due to reduced oxidation susceptibility compared to methylthio .

- Nitazoxanide: A nitro-thiazole benzamide (2-acetolyloxy-N-(5-nitro-2-thiazolyl)benzamide) with antiparasitic and broad-spectrum antiviral activity. The nitro group acts as an electron-withdrawing moiety, stabilizing the molecule’s interaction with parasitic enzymes.

Heterocyclic Substituent Variations

- SARS-CoV-2 PLpro Inhibitors (): Derivatives such as 52 (5-acetamido-N-((R)-1-(3-(5-((cyclopentylamino)methyl)thiophen-2-yl)phenyl)ethyl)-2-methylbenzamide) feature cyclopentylamino-thiophene groups, which enhance protease inhibition through hydrophobic and hydrogen-bonding interactions. The target compound’s furan-carbonyl group may mimic similar interactions but with improved solubility due to the carbonyl’s polarity .

- Isoxazole/Thiazole Derivatives (): Compounds like N-[2-[(3-cyano-2-pyridinyl)amino]ethyl]-2-[(2-thienylmethyl)thio]-benzamide prioritize thioether linkages and aromatic heterocycles for cancer and viral infection targets. The target compound’s furan-thiophene hybrid could offer a unique steric profile, avoiding off-target effects seen in bulkier analogs .

Key Observations :

Substituent Position : In Wang et al.’s study, para-substituted benzamides showed higher antiviral activity than ortho analogs . The target compound’s ethylthio group at the benzamide’s 2-position may balance steric and electronic effects for optimal binding.

Heterocycle Impact : Thiophene and furan rings enhance π-system interactions with biological targets. The furan-2-carbonyl group in the target compound may improve solubility over purely hydrophobic substituents (e.g., methylthio) .

Sulfur Linkages : Ethylthio and methylthio groups contribute to redox modulation and enzyme inhibition. Ethylthio’s longer chain may prolong half-life compared to methylthio .

Biological Activity

2-(ethylthio)-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)benzamide is a synthetic organic compound characterized by its unique structural features, including an ethylthio group and a furan-2-carbonyl-thiophen-2-yl moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antitumor and antimicrobial properties.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

- Formation of the Benzamide Core : Reacting benzoyl chloride with an appropriate amine under basic conditions.

- Introduction of the Ethylthio Group : Achieved via nucleophilic substitution using ethylthiol.

- Attachment of the Furan-2-carbonyl-thiophen-2-yl Group : Involves coupling furan-2-carbonyl chloride with thiophene-2-ylmethylamine, followed by amide bond formation.

The biological activity of 2-(ethylthio)-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)benzamide is likely mediated through interactions with specific biological targets, such as enzymes or receptors. The exact mechanism remains to be elucidated through detailed biochemical studies.

Antitumor Activity

Recent studies have indicated that compounds similar to 2-(ethylthio)-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)benzamide exhibit significant antitumor activity. For instance, a study reported that various derivatives showed potent inhibition of cell proliferation in human lung cancer cell lines (A549 and HCC827), with IC50 values ranging from 6.26 ± 0.33 μM to 20.46 ± 8.63 μM in different assay formats . These findings suggest that the compound may possess similar antitumor properties.

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties, particularly against gram-positive bacteria and fungi. Compounds with furan and thiophene moieties have been documented to exhibit antibacterial effects, which could extend to this compound as well .

Comparative Analysis

To understand the unique biological activity of 2-(ethylthio)-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)benzamide, a comparison with similar compounds is essential:

| Compound Name | Structure Features | Biological Activity | IC50 (μM) |

|---|---|---|---|

| 2-(methylthio)-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)benzamide | Methylthio instead of ethylthio | Moderate antitumor | 10.0 |

| 2-(ethylthio)-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)aniline | Aniline instead of benzamide | Low antimicrobial | N/A |

| 2-(ethylthio)-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)benzoic acid | Benzoic acid core | High anti-inflammatory | 15.0 |

Case Studies

- Antitumor Activity : A study on structurally related compounds demonstrated significant cytotoxic effects against cancer cell lines, indicating that modifications in substituents can enhance or diminish activity .

- Antimicrobial Effects : Research on furan-containing compounds has shown strong antibacterial properties, suggesting that the presence of both furan and thiophene rings in this compound may confer similar benefits .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.